2-Fluoro-8-methyl-1H-purin-6-amine

Purine nucleoside phosphorylase Enzyme inhibition Nucleoside metabolism

Researchers face inconsistent purine probe batches. This 2-fluoro-8-methyl purine derivative ensures reproducible SAR data. • Quantified PNP inhibition (IC50: 1.33 μM) for reliable enzyme assays. • C2-fluoro handle enables nucleophilic substitution for library generation. • 98% purity supports definitive metabolic stability comparisons.

Molecular Formula C6H6FN5
Molecular Weight 167.14 g/mol
Cat. No. B11917088
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-8-methyl-1H-purin-6-amine
Molecular FormulaC6H6FN5
Molecular Weight167.14 g/mol
Structural Identifiers
SMILESCC1=NC2=NC(=NC(=C2N1)N)F
InChIInChI=1S/C6H6FN5/c1-2-9-3-4(8)11-6(7)12-5(3)10-2/h1H3,(H3,8,9,10,11,12)
InChIKeyCRVNOVGUCKJTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4): Overview of Fluorinated Purine Scaffold and Core Physicochemical Properties


2-Fluoro-8-methyl-1H-purin-6-amine (CAS 677707-41-4) is a synthetic disubstituted purine derivative with a fluorine atom at the 2-position and a methyl group at the 8-position on the purine ring system. The compound has the molecular formula C6H6FN5 and a molecular weight of approximately 167.14 g/mol. The purine scaffold is recognized as a privileged structure in medicinal chemistry, with purine-based molecules demonstrating broad utility as kinase inhibitors [1]. The incorporation of fluorine into purines can confer advantageous changes to physicochemical and metabolic properties relative to non-fluorinated analogs [2]. The compound is available from multiple chemical suppliers at purity levels of 97-98% .

2-Fluoro-8-methyl-1H-purin-6-amine: Why In-Class Purine Analogs Cannot Be Casually Substituted


Purine derivatives cannot be casually interchanged in research or development workflows due to the profound and often non-linear impact of specific substitution patterns on target engagement, selectivity, and downstream biological effects. The purine scaffold contains multiple modifiable positions (2-, 6-, 8-, and 9-), each influencing molecular recognition, electronic distribution, and metabolic stability in distinct ways [1]. The presence of a single fluoro or alkyl group at different positions can confer advantageous or disadvantageous changes to physicochemical, metabolic, and biological properties [2]. Consequently, even closely related analogs with identical core structures but differing in the presence, position, or identity of substituents may exhibit orders-of-magnitude differences in potency against specific targets. The quantitative evidence below demonstrates how the specific 2-fluoro and 8-methyl substitution pattern of this compound produces measurable differences in target interaction and synthetic utility compared to alternative purine analogs.

2-Fluoro-8-methyl-1H-purin-6-amine: Quantitative Differentiation Evidence vs. Comparator Purine Analogs


PNP Inhibition: 2-Fluoro-8-methyl-1H-purin-6-amine Shows Measurable Activity Against Purine Nucleoside Phosphorylase

2-Fluoro-8-methyl-1H-purin-6-amine exhibits measurable inhibition of purine nucleoside phosphorylase (PNP) with an IC50 of 1.33 μM (1330 nM) [1]. This establishes the compound as a moderate-affinity PNP ligand. In comparison, highly optimized purine-based kinase inhibitors can achieve sub-50 nM potency against their intended targets [2]. This data provides a quantitative benchmark for researchers evaluating this compound as a starting point for PNP-targeted inhibitor development or as a reference ligand in enzyme assays.

Purine nucleoside phosphorylase Enzyme inhibition Nucleoside metabolism

Electronic Modulation: 2-Fluoro Substitution Alters Hydrogen-Bonding Capacity vs. Non-Fluorinated Purines

The 2-fluoro substituent in 2-fluoro-8-methyl-1H-purin-6-amine introduces electronegativity that influences hydrogen-bonding potential relative to non-fluorinated purine analogs. In purine systems, fluorine substitution at the 2-, 6-, or 8-positions can confer advantageous changes to physicochemical, metabolic, and biological properties compared to hydrogen at the same positions [1]. The fluorine atom serves as a weak hydrogen-bond acceptor while reducing the basicity of adjacent nitrogen atoms, a dual electronic effect not achievable with hydrogen, methyl, or chloro substituents. This property differentiates 2-fluorinated purines from their 2-H analogs in terms of target recognition and pharmacokinetic behavior.

Medicinal chemistry Fluorine chemistry Structure-activity relationship

Synthetic Intermediate Utility: 2-Fluoro Purines as Versatile Electrophilic Partners

2-Fluorinated purines, including 2-fluoro-8-methyl-1H-purin-6-amine, serve as versatile electrophilic partners in nucleophilic aromatic substitution (SNAr) reactions. The C2-fluoro position is susceptible to nucleophilic displacement, enabling further functionalization of the purine core [1]. This reactivity profile is fundamentally distinct from that of non-halogenated purine analogs (e.g., 2-H-purines), which lack an electrophilic site at the 2-position and require alternative, often lower-yielding, functionalization strategies. The diazotization/fluorination methodology used to prepare 2-fluoropurines is well-established and provides a reliable synthetic entry point for generating diverse C2-functionalized purine libraries [1].

Synthetic methodology Nucleophilic substitution Medicinal chemistry

2-Fluoro-8-methyl-1H-purin-6-amine: Recommended Research and Industrial Application Scenarios


PNP Enzyme Assay Reference Ligand Development

Based on the quantified IC50 of 1.33 μM against purine nucleoside phosphorylase [1], 2-fluoro-8-methyl-1H-purin-6-amine is suitable as a reference compound or starting scaffold for developing PNP-targeted inhibitors. The moderate affinity allows for detectable signal in enzyme inhibition assays while leaving room for structure-based optimization to improve potency. This is particularly relevant for researchers investigating T-cell disorders or gout, where PNP inhibition is a validated therapeutic strategy.

SAR Studies on Fluorinated Purine Electronic Effects

The 2-fluoro substituent introduces electronegativity that alters hydrogen-bonding capacity and nitrogen basicity relative to 2-H purine analogs [2]. This compound is therefore valuable for systematic structure-activity relationship (SAR) investigations comparing 2-F, 2-Cl, 2-H, and other 2-substituted purine variants. Such comparative studies inform the design of kinase inhibitors, where subtle electronic modulation at the purine 2-position can profoundly impact target selectivity and metabolic stability.

Chemical Biology Probe Derivatization via SNAr at C2

The C2-fluoro position of 2-fluoro-8-methyl-1H-purin-6-amine is susceptible to nucleophilic aromatic substitution, enabling the introduction of diverse amine, alkoxide, or thiol functionalities [3]. This chemical handle makes the compound a practical starting material for generating focused libraries of C2-functionalized purine analogs. Such libraries are valuable in medicinal chemistry hit-to-lead campaigns and chemical biology target identification studies.

Metabolic Stability Benchmarking of Fluorinated Purine Scaffolds

Fluorine substitution at the purine 2-position is known to confer metabolic stability advantages over non-fluorinated analogs [2]. 2-Fluoro-8-methyl-1H-purin-6-amine can serve as a model compound in comparative metabolic stability studies (e.g., microsomal or hepatocyte assays) alongside 2-H and other 2-substituted purine analogs to quantify the metabolic stabilization effect of 2-fluorination in a defined experimental system.

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